3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-[prop-2-enyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-2-3-16(4-6(17)8(10,11)12)5-7(18)9(13,14)15/h2,6-7,17-18H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYGIQVHQRXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(C(F)(F)F)O)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediates. One common approach is the reaction of allylamine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Trifluoromethyl Groups
The trifluoromethyl (–CF₃) moieties are electron-withdrawing and sterically bulky, influencing reactivity:
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Hydrolysis : Under acidic or basic conditions, the –CF₃ groups may hydrolyze to form carboxylic acids or alcohols, though this is kinetically slow due to fluorine’s strong σ-donor effect .
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Electrophilic Aromatic Substitution : If attached to aromatic systems (not present here), –CF₃ directs meta-substitution.
Reactivity of the Allyl Amino Group
The allyl (–CH₂CH=CH₂) group attached to the amino nitrogen enables:
Hydroxyl Group Reactions
The hydroxyl (–OH) groups participate in:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
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Etherification : Forms ethers via Williamson synthesis with alkyl halides .
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Coordination Chemistry : Acts as a ligand for metal ions (e.g., Al³⁺, Fe³⁺) .
Amino Group Transformations
The secondary amine (–NH–) undergoes:
| Reaction | Reagent | Outcome |
|---|---|---|
| Alkylation | R-X | Forms tertiary amines . |
| Acylation | R-COCl | Produces amides . |
| Schiff Base Formation | Aldehydes/Ketones | Imine derivatives . |
Thermal Stability and Decomposition
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Thermolysis : At elevated temperatures (>200°C), decomposition may release HF gas due to C–F bond cleavage .
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Photodegradation : UV exposure initiates radical pathways, leading to defluorination or cross-linking .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various pharmaceutical contexts due to its unique structural characteristics:
- Antiviral Potential : Research indicates that compounds similar to 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol exhibit antiviral activity. Studies have synthesized indole derivatives that demonstrate inhibitory effects against viruses.
- Drug Development : Its fluorinated structure may enhance bioavailability and metabolic stability in drug formulations. The trifluoromethyl group is known to influence pharmacokinetics positively.
Materials Science
The compound's unique properties make it suitable for various applications in materials science:
- Fluorinated Polymers : It can be utilized in the synthesis of advanced fluorinated polymers that exhibit improved thermal stability and chemical resistance.
- Coatings and Adhesives : The incorporation of this compound into coatings can enhance water repellency and durability.
Case Study 1: Antiviral Activity
A study focused on synthesizing various indole derivatives similar to this compound found that certain derivatives demonstrated significant antiviral properties against specific viral strains. The methodology involved structural modifications that enhanced the compounds' interaction with viral proteins.
Case Study 2: Polymer Development
In another research initiative, scientists explored the use of fluorinated compounds like this compound in developing high-performance polymers. These polymers exhibited superior resistance to solvents and elevated temperatures compared to traditional polymers .
Mechanism of Action
The mechanism by which 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is differentiated from related fluorinated amino alcohols by its allyl group and dual trifluoromethyl groups. Key structural analogs include:
Functional and Physicochemical Properties
- Electron-Withdrawing Effects : Dual trifluoromethyl groups amplify electronegativity, stabilizing the molecule against nucleophilic attack—a feature shared with the thienylmethyl analog .
- Solubility: Fluorinated alcohols generally exhibit lower aqueous solubility than non-fluorinated analogs. However, the imidazole-containing derivative (CAS 866135-57-1) may show improved solubility in polar solvents due to its heterocyclic amine .
Key Research Insights
Metabolic Stability : Fluorination at the 3,3,3-trifluoro-2-hydroxypropyl position is a common strategy to retard oxidative metabolism, as seen in prostaglandin and steroid derivatives .
Bioactivity Modulation : The allyl group’s π-electrons may facilitate interactions with hydrophobic enzyme pockets, a hypothesis supported by studies on fluorinated aromatics .
Safety and Availability: While the imidazole derivative (CAS 866135-57-1) is listed as discontinued, the thienylmethyl analog (CAS 478081-22-0) remains commercially available, indicating variable market demand for fluorinated amino alcohols .
Biological Activity
The compound 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol (CAS Number: 478040-45-8) is a fluorinated amino alcohol that has attracted attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 478040-45-8 |
| Molecular Formula | C₉H₁₃F₆NO₂ |
| Molecular Weight | 281.2 g/mol |
| Density | 1.351 g/cm³ (predicted) |
| Boiling Point | 310.1 °C (predicted) |
Structural Characteristics
The structural formula of this compound includes a trifluoropropanol moiety and an allyl group, contributing to its unique reactivity and potential interactions within biological systems.
Research indicates that compounds containing trifluorinated groups can exhibit unique biological activities due to their ability to interact with biological membranes and proteins. The presence of the allyl group may also enhance lipophilicity, potentially affecting absorption and distribution within biological systems.
Case Studies
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Antimicrobial Activity
- A study evaluated the antimicrobial properties of various trifluorinated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
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Cytotoxicity Assessment
- In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated moderate cytotoxicity with IC50 values ranging from 15 to 30 µM, indicating its potential as a lead compound for further development in cancer therapy.
Pharmacological Potential
The compound's unique structure suggests several pharmacological applications:
- Antiviral Activity : Preliminary studies indicate that similar compounds may inhibit viral replication through membrane disruption.
- Anti-inflammatory Properties : Research on related fluorinated compounds suggests potential anti-inflammatory effects, warranting further investigation into this compound's therapeutic applications.
Safety and Toxicology
Safety data indicate that while the compound exhibits promising biological activity, it also poses certain hazards:
- Irritation : The compound is classified as an irritant upon contact with skin and eyes.
- Toxicological Profile : Limited data are available; however, caution is advised due to potential respiratory irritation upon inhalation.
Q & A
Q. What are the optimal synthetic routes for 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol, considering stereochemical control?
The synthesis of this compound requires stereoselective methods to ensure proper configuration of its chiral centers. A validated approach involves using chiral epoxide precursors, which undergo nucleophilic ring-opening reactions with amines. For example, allylamine can react with a trifluoromethyl-substituted epoxide under controlled pH and temperature to introduce the allyl and hydroxypropyl groups. Catalysts like chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantiomeric excess, while continuous flow reactors improve yield (up to 85% reported in similar syntheses) . Purification via column chromatography or recrystallization in hexane/ethyl acetate mixtures ensures high purity (>98%).
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and stereochemistry?
- 19F NMR : Critical for identifying trifluoromethyl groups (δ ≈ -70 to -75 ppm) and confirming substitution patterns.
- 1H NMR : Reveals splitting patterns for allyl protons (δ 5.1–5.8 ppm) and hydroxypropyl groups (δ 3.5–4.2 ppm).
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers, as demonstrated in structurally analogous compounds .
- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should involve:
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS.
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >150°C for similar fluorinated amino alcohols) .
- Light Exposure Studies : UV-Vis spectroscopy tracks photooxidation of the allyl group.
Advanced Research Questions
Q. How does the trifluoromethyl group influence interactions with biological targets like enzymes?
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1–2.5), improving membrane permeability. Computational docking studies suggest it forms hydrophobic interactions with enzyme active sites (e.g., monoacylglycerol lipase [MAGL]), while the hydroxyl and amino groups engage in hydrogen bonding. In vitro assays show 10–20% higher inhibitory activity for trifluorinated analogs compared to non-fluorinated derivatives .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Enantiomeric Purity Verification : Use chiral HPLC to confirm >99% ee, as impurities in stereoisomers can skew activity data .
- Assay Standardization : Replicate experiments under consistent conditions (e.g., ATP concentration, incubation time).
- Target-Specific Profiling : Compare activity across isoforms (e.g., MAGL vs. FAAH) to identify selectivity drivers .
Q. What in silico methods predict bioavailability and metabolic stability?
- QSAR Models : Utilize datasets (e.g., solubility parameters from ) to correlate structure with properties. For example, the compound’s calculated logS (-4.2) aligns with low aqueous solubility, suggesting prodrug strategies .
- Molecular Dynamics Simulations : Simulate cytochrome P450 interactions to predict oxidative metabolism (e.g., allyl group oxidation to epoxides) .
Q. How does the compound’s stereochemistry affect its pharmacological activity?
Enantiomers exhibit divergent binding affinities. For example, (2R,3R)-configured analogs show 5–10x higher MAGL inhibition than (2S,3S)-forms. Synchrotron-based circular dichroism (CD) and enantiomer-specific activity assays are critical for validating structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
